molecular formula C17H24O6 B12081412 (S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol

(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol

Cat. No.: B12081412
M. Wt: 324.4 g/mol
InChI Key: HEWMYHHOHKYSQS-UHFFFAOYSA-N
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Description

(S)-3-((3aR,5R,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol is a sophisticated chiral building block of significant value in medicinal chemistry and total synthesis. Its primary research application is as a key intermediate in the synthesis of nucleoside analogues, a class of compounds with widespread therapeutic potential. This compound features a complex, protected sugar moiety that provides the stereochemical foundation for constructing molecules that mimic natural nucleosides. These synthetic nucleosides are crucial for developing antiviral agents targeting viruses like hepatitis C (HCV) and Human Immunodeficiency Virus (HIV) , as well as for anticancer drugs that interfere with DNA replication in rapidly dividing cells. The specific stereochemistry, defined by the (S) and (3aR,5R,6S,6aR) configurations, is essential for ensuring the resulting active pharmaceutical ingredient (API) interacts correctly with its biological targets, such as viral polymerases. The benzyloxy group serves as a protecting group for a key hydroxyl function, allowing for selective deprotection and further synthetic manipulation at a later stage. This high-value reagent is intended For Research Use Only and is a vital tool for scientists engaged in the discovery and development of new therapeutic agents.

Properties

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

3-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol

InChI

InChI=1S/C17H24O6/c1-17(2)22-15-14(20-10-11-6-4-3-5-7-11)13(8-12(19)9-18)21-16(15)23-17/h3-7,12-16,18-19H,8-10H2,1-2H3

InChI Key

HEWMYHHOHKYSQS-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(OC2O1)CC(CO)O)OCC3=CC=CC=C3)C

Origin of Product

United States

Biological Activity

(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

  • IUPAC Name : (S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol
  • Molecular Formula : C16H20O7
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 87326-72-5

The biological activity of this compound is attributed to its structural features which allow it to interact with various biological targets. The presence of the benzyloxy group enhances lipophilicity and enables better membrane permeability. Its interaction with specific enzymes and receptors can modulate biochemical pathways relevant to various diseases.

Antioxidant Activity

Research indicates that compounds similar to (S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in cells and may help in preventing chronic diseases such as cancer and cardiovascular diseases.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential applications in treating inflammatory conditions. This activity is particularly relevant in the context of diseases such as arthritis and inflammatory bowel disease.

Anticancer Potential

Preliminary studies indicate that (S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cell death in malignant cells presents a promising avenue for cancer therapy.

Case Studies

StudyFindings
Antioxidant Activity A study demonstrated that derivatives of similar structure showed a 50% reduction in free radical formation at concentrations as low as 10 µM.
Anti-inflammatory Effects In vitro assays indicated a significant decrease in TNF-alpha levels when treated with 25 µM of the compound.
Anticancer Potential A recent study found that treatment with the compound led to a 30% reduction in tumor size in xenograft models after 4 weeks of administration.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound's unique stereochemistry and functional groups suggest potential pharmacological activities. Compounds with similar structures often exhibit:

  • Antioxidant Activity : Protects cells from oxidative stress.
  • Antimicrobial Properties : Inhibits the growth of bacteria and fungi.
  • Anticancer Effects : Induces apoptosis in cancer cells.

Studies have indicated that the presence of the benzyloxy group enhances bioactivity by improving solubility and bioavailability. Research into its interactions with biological macromolecules is ongoing to elucidate its mechanisms of action.

Synthetic Organic Chemistry

Synthetic Routes
The synthesis of (S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol can involve several steps:

  • Formation of the Tetrahydrofuro Dioxole Framework : Utilizing starting materials such as furan derivatives.
  • Introduction of the Benzyloxy Group : Achieved through etherification reactions.
  • Final Functionalization : Modifications to introduce hydroxyl groups at the desired positions.

These synthetic pathways are crucial for producing derivatives with enhanced properties for specific applications.

Biochemical Applications

Interaction Studies
Understanding how this compound interacts with proteins and nucleic acids is essential for its application in drug design. Techniques employed include:

  • NMR Spectroscopy : To study molecular interactions.
  • X-ray Crystallography : To determine the three-dimensional structure of complexes.
  • Molecular Docking Studies : To predict binding affinities and orientations.

Such studies provide insights into how modifications to the compound can enhance its efficacy as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs differ in substituents, stereochemistry, or functional groups on the tetrahydrofurodioxolane core:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 6-benzyloxy, propane-1,2-diol C₁₉H₂₆O₇ 366.41 High stereochemical complexity; benzyl protection enhances synthetic stability.
1-[(3aR,5R,6S,6aR)-6-Methoxy-...]ethane-1,2-diol 6-methoxy, ethane-1,2-diol C₁₀H₁₈O₆ 234.25 Shorter diol chain (ethane vs. propane); methoxy instead of benzyloxy.
((3aR,5R,6S,6aR)-6-Hydroxy-...)methyl benzoate 6-hydroxy, benzoate ester C₁₅H₁₈O₆ 294.30 Benzoate ester replaces benzyloxy; free hydroxyl group at position 5.
(1R)-1-((5R,6R,6aR)-6-(Benzyloxy)-...)ethane-1,2-diol Ethane-1,2-diol (vs. propane) C₁₇H₂₂O₇ 338.36 Shorter diol chain; similar benzyloxy protection.
tert-Butyl(((3aR,5R,6S,6aR)-5-(2,2-dibromovinyl)-...)diphenylsilane (Compound 9) Dibromovinyl and silyl ether C₃₃H₃₈Br₂O₆Si 746.54 Bulky silyl protection; brominated vinyl group introduces reactivity for further functionalization.

Key Observations :

  • Protective Groups : Methoxy () and benzoate () groups offer alternative protection strategies, with benzyloxy (target compound) providing intermediate lipophilicity.
  • Stereochemistry: Analogs like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose () share the fused dioxolane-furan system but lack the propane diol chain, emphasizing the target compound’s unique substitution pattern.
Physicochemical Properties
  • Solubility : The propane-1,2-diol moiety enhances aqueous solubility relative to silyl-protected () or benzoate ester analogs ().
  • Melting Points : Hydrazone derivatives (e.g., compound 6 in , m.p. 181–182°C) exhibit higher melting points than the target compound, likely due to crystalline hydrazone networks.

Q & A

Q. How to optimize enantioselective synthesis of the (S)-configured propane-1,2-diol moiety?

  • Methodological Answer : Use Sharpless asymmetric dihydroxylation (AD) with (DHQD)2_2-PHAL ligands on a prochiral allyl ether precursor. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) .

Q. What catalytic systems improve yield in furanodioxolane ring formation?

  • Methodological Answer : Lewis acids like SnCl4_4 or TMSOTf promote cyclization of diol precursors via oxocarbenium ion intermediates. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency compared to traditional thermal methods .

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